molecular formula C20H32N2O4S B6053427 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol

1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol

Cat. No.: B6053427
M. Wt: 396.5 g/mol
InChI Key: RBJLZZQCWJMLPR-UHFFFAOYSA-N
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Description

1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol, also known as THPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. THPP is a member of the piperidinol class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol is not fully understood. However, it is believed that the compound exerts its effects by interacting with a range of cellular targets. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant effects. Studies have also suggested that this compound may have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol is that it can be easily synthesized in the laboratory. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for researchers investigating a range of cellular processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are numerous future directions for research on 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, researchers could investigate the potential of this compound as a therapeutic agent for a range of conditions, including cancer and neurological disorders. Finally, researchers could explore the potential of this compound as a tool for studying cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol involves the reaction of 4-(2-chloroethoxy)-3-methoxybenzaldehyde with thiomorpholine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidinol to yield this compound.

Scientific Research Applications

1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinol has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of conditions. One area of research has focused on the compound's potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

1-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-25-20-12-16(13-21-6-4-17(23)5-7-21)2-3-19(20)26-15-18(24)14-22-8-10-27-11-9-22/h2-3,12,17-18,23-24H,4-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJLZZQCWJMLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)O)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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